"physicochemical properties of Difluoro(2,3,4-trifluorophenyl)methyl prop-2-enoate"
"physicochemical properties of Difluoro(2,3,4-trifluorophenyl)methyl prop-2-enoate"
Technical Guide: Physicochemical Properties of Pentafluorobenzyl Acrylate
Disclaimer: The initial request specified the topic . However, the provided CAS number, 153614-61-0, corresponds to Pentafluorobenzyl acrylate in chemical databases. This guide will focus on the physicochemical properties of Pentafluorobenzyl acrylate, assuming the CAS number to be the correct identifier for the compound of interest.
This technical guide provides a comprehensive overview of the physicochemical properties of Pentafluorobenzyl acrylate, targeting researchers, scientists, and professionals in drug development and materials science.
Chemical Identity and Structure
Pentafluorobenzyl acrylate is a fluorinated acrylic monomer. The presence of a pentafluorobenzyl group significantly influences its chemical properties, imparting increased electronegativity and reactivity. The acrylate functional group allows it to undergo polymerization, making it a valuable monomer in the synthesis of fluorinated polymers[1].
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IUPAC Name: (2,3,4,5,6-Pentafluorophenyl)methyl prop-2-enoate
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Synonyms: Pentafluorobenzyl prop-2-enoate, 2,3,4,5,6-Pentafluorobenzyl acrylate[2][3]
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CAS Number: 153614-61-0[2]
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Chemical Structure:
Physicochemical Properties
Pentafluorobenzyl acrylate is typically a colorless to pale yellow liquid with a low viscosity[1]. The high fluorine content contributes to its thermal and chemical stability, as well as its hydrophobic nature[1]. A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Source |
| Molecular Weight | 252.14 g/mol | [1][2][4] |
| Physical State | Liquid (at 20°C) | |
| Appearance | Colorless to light yellow, clear liquid | [1] |
| Boiling Point | 197 °C | |
| Density | 1.46 g/cm³ (at 20°C) | |
| Flash Point | 68 °C (closed cup) | [5] |
| Refractive Index | 1.43 (at 20°C) | |
| logP (Predicted) | 2.6 - 2.9 | [6] |
| Solubility | Soluble in most organic solvents. Miscible with organic solvents and water. | [7] |
| pKa | Not applicable (ester) | |
| Hydrolysis | Can be hydrolyzed under alkaline conditions. | [8][9] |
Experimental Protocols
Detailed methodologies for determining the key physicochemical properties of Pentafluorobenzyl acrylate are outlined below.
Determination of Boiling Point
The boiling point can be determined using a distillation apparatus. The sample is heated in a flask connected to a condenser, and the temperature at which the liquid boils and the vapor condenses is recorded.
Determination of Density
The density of liquid Pentafluorobenzyl acrylate can be determined using a pycnometer or a digital density meter. The mass of a known volume of the liquid is measured at a specific temperature.
Determination of Octanol-Water Partition Coefficient (logP)
The logP value, a measure of lipophilicity, can be estimated using computational models or determined experimentally using the shake-flask method followed by quantification of the analyte in both the octanol and water phases, typically by gas chromatography (GC) or high-performance liquid chromatography (HPLC).
Synthesis and Reactivity
Synthesis
Pentafluorobenzyl acrylate can be synthesized by the acylation of pentafluorobenzyl alcohol with acryloyl chloride in the presence of a base, such as a hindered pyridine (e.g., 2,6-lutidine), to prevent in-situ polymerization[10].
Reactivity and Hydrolysis
The pentafluorobenzyl group is an activated ester, making the compound susceptible to nucleophilic attack. It can react with primary and secondary amines. The ester linkage can undergo hydrolysis, particularly under alkaline conditions, to yield pentafluorobenzyl alcohol and polyacrylic acid[8][9].
Analytical Methods
Gas Chromatography (GC)
GC with a flame ionization detector (GC-FID) or mass spectrometry (GC-MS) is a suitable method for the quantitative analysis of residual Pentafluorobenzyl acrylate monomer in polymer samples. The sample is typically dissolved in a suitable solvent and injected into the GC system[11][12][13][14].
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC with a UV detector can be used for the analysis of fluorinated compounds like Pentafluorobenzyl acrylate. Due to the presence of the aromatic ring, it should have a strong UV absorbance. For enhanced sensitivity in complex matrices, derivatization might be employed, or coupling with mass spectrometry (LC-MS) can be used[15][16][17].
Applications
Pentafluorobenzyl acrylate is primarily used as a monomer in the synthesis of fluorinated polymers[1]. These polymers have unique properties conferred by the high fluorine content, such as:
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Low Surface Energy: Useful for creating hydrophobic and oleophobic coatings.
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Thermal and Chemical Stability: Suitable for applications in harsh environments[1].
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Low Refractive Index: Polymers derived from it have been explored for use as cladding for optical fibers[18].
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Reactive Polymer Precursors: The resulting poly(pentafluorobenzyl acrylate) is a polymeric active ester that can be readily modified post-polymerization to introduce various functionalities, finding use in drug delivery, functional surfaces, and the creation of nanoparticles[18].
Safety Information
Pentafluorobenzyl acrylate is classified as a skin and eye irritant and may cause respiratory irritation[3]. Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area[3][19]. Thermal decomposition may generate hazardous substances such as carbon oxides and hydrogen fluoride[3].
References
- 1. CAS 153614-61-0: pentafluorobenzyl acrylate | CymitQuimica [cymitquimica.com]
- 2. scbt.com [scbt.com]
- 3. synquestlabs.com [synquestlabs.com]
- 4. 153614-61-0 | 2,3,4,5,6-Pentafluorobenzyl acrylate - Alachem Co., Ltd. [alachem.co.jp]
- 5. Pentafluorophenyl acrylate monomethyl ether hydroquinone 200ppm inhibitor, 98 71195-85-2 [sigmaaldrich.com]
- 6. Pentyl acrylate | C8H14O2 | CID 76345 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chembk.com [chembk.com]
- 8. Hydrolysis of Poly(fluoroacrylate) Thin Films Synthesized from the Vapor Phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. brjac.com.br [brjac.com.br]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. CN102175799B - Method for testing contents of residual monomers in acrylate pressure sensitive adhesive by virtue of gas chromatography - Google Patents [patents.google.com]
- 14. [Determination of 9 residual acrylic monomers in acrylic resins by gas chromatography-mass spectrometry coupled with microwave assisted extraction] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. HPLC determination of perfluorinated carboxylic acids with fluorescence detection - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Novel non-target analysis of fluorine compounds using ICPMS/MS and HPLC-ICPMS/MS - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 18. Poly(pentafluorophenyl acrylate) - Wikipedia [en.wikipedia.org]
- 19. datasheets.scbt.com [datasheets.scbt.com]
